molecular formula C5H13Br2N B13499889 (2-Bromoethyl)(ethyl)methylamine hydrobromide

(2-Bromoethyl)(ethyl)methylamine hydrobromide

Cat. No.: B13499889
M. Wt: 246.97 g/mol
InChI Key: DLDGDJPMLWXUGD-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(ethyl)methylamine hydrobromide is an organic compound that belongs to the class of 2-haloethylamines. These compounds are recognized for their role as alkylating agents and are valuable intermediates in organic and medicinal chemistry research . In pharmacological studies, related 2-haloethylamines are investigated for their ability to form a highly reactive, intermediate cyclic ethyleniminium ion . This ion is capable of alkylating biological macromolecules, leading to prolonged adrenergic blockade, which makes this class of compounds of significant interest in basic research for understanding receptor mechanisms . The compound must be handled with care, adhering to appropriate safety protocols. This product is supplied for research use only and is strictly not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C5H13Br2N

Molecular Weight

246.97 g/mol

IUPAC Name

2-bromo-N-ethyl-N-methylethanamine;hydrobromide

InChI

InChI=1S/C5H12BrN.BrH/c1-3-7(2)5-4-6;/h3-5H2,1-2H3;1H

InChI Key

DLDGDJPMLWXUGD-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CCBr.Br

Origin of Product

United States

Preparation Methods

Bromination of N-Ethyl-N-methylamine Derivatives

The most prevalent method involves the bromination of N-ethyl-N-methylamine compounds, typically starting from N-ethyl-N-methylamine or related intermediates. The process generally employs hydrobromic acid (HBr) as both a solvent and brominating agent.

Reaction Scheme:

$$
\text{N-ethyl-N-methylamine} + \text{HBr} \rightarrow \text{(2-Bromoethyl)(ethyl)methylamine hydrobromide}
$$

Reaction Conditions:

  • Reagents: N-ethyl-N-methylamine, hydrobromic acid (HBr)
  • Temperature: 0°C to reflux (25–100°C)
  • Solvent: Hydrobromic acid or aqueous HBr solution
  • Duration: 12–24 hours
  • Yield: Typically high, around 85–99% under optimized conditions

Mechanism:

The process involves nucleophilic substitution where the amino group reacts with HBr, leading to the formation of a brominated intermediate. The reaction proceeds via an SN2 pathway, with the bromine atom replacing a hydrogen on the ethyl chain attached to the nitrogen.

Bromination of Ethylamine Derivatives

Alternatively, direct bromination of ethylamine derivatives, such as ethanolamine, is employed. This method involves adding hydrobromic acid to ethanolamine, followed by controlled heating and water removal to obtain the hydrobromide salt.

Reaction Steps:

Ethanolamine + HBr → Ethanolamine hydrobromide

The bromination occurs at the terminal amino group, often facilitated by excess HBr and elevated temperatures.

Reaction Conditions:

  • Temperature: 0°C to 10°C during addition, then heated to 50–70°C
  • Solvent: Hydrobromic acid, sometimes with organic solvents like xylene or acetic acid
  • Duration: 12 hours
  • Yield: Up to 99%, with high purity

Industrial-Scale Synthesis

In large-scale manufacturing, the process employs continuous reactors with precise temperature and pH control. The key steps include:

  • Bromination of N-methylaminoethanol or N-ethylaminoethanol
  • Water removal via azeotropic distillation or phase separation
  • Crystallization of the hydrobromide salt

This approach ensures high yield, purity, and reproducibility, suitable for pharmaceutical or industrial applications.

Data Tables Summarizing Preparation Parameters

Method Starting Material Reagents Solvent Temperature Reaction Time Yield Notes
1 N-ethyl-N-methylamine HBr Aqueous HBr 0°C to reflux 12–24 h 85–99% SN2 bromination
2 Ethanolamine HBr Hydrobromic acid 0°C (addition), then 50–70°C 12 h 99% Bromination at amino group
3 N-methylaminoethanol HBr Organic solvents (xylene, acetic acid) Reflux 12–16 h 90–98% Industrial process

Extensive Research Discoveries and Innovations

Patent Literature

Recent patents describe optimized processes for synthesizing this compound with high selectivity and yield. For example, a patent from Chinese researchers details the bromination of ethanolamine in the presence of catalysts and phase transfer agents, achieving yields exceeding 99% with minimal by-products.

Catalytic and Green Chemistry Approaches

Innovative methods involve using solid acid catalysts or microwave-assisted synthesis to reduce reaction times and energy consumption. These methods also aim to minimize environmental impact by reducing solvent use and waste generation.

Mechanistic Insights

Research indicates that the bromination proceeds via a nucleophilic attack by the amino group on the electrophilic HBr, forming a bromonium ion intermediate, which then reacts with the ethyl chain to produce the hydrobromide salt.

Notes on Purification and Characterization

Post-synthesis, the crude product is typically purified by recrystallization from ethanol, acetone, or hexane mixtures. Characterization involves:

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)(ethyl)methylamine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (2-Bromoethyl)(ethyl)methylamine hydrobromide is used as a building block in organic synthesis. It is employed in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: The compound is used in biochemical research to study the effects of alkylating agents on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. It serves as a precursor for the synthesis of compounds with potential pharmacological activities .

Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial applications. It is also used in the manufacture of polymers and resins .

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(ethyl)methylamine hydrobromide involves its ability to act as an alkylating agent. The compound can transfer its alkyl group to nucleophilic sites on target molecules, leading to the formation of covalent bonds. This alkylation process can modify the structure and function of the target molecules, affecting their biological activity .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structurally related brominated amines and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents Key Structural Differences
(2-Bromoethyl)(ethyl)methylamine HBr 2576-47-8 C₃H₉Br₂N Ethyl, methyl, bromoethyl Primary amine with ethyl and methyl substituents
2-Bromo-N-methylethanamine HBr 40052-63-9 C₃H₉Br₂N Methyl, bromoethyl Secondary amine (one methyl group)
Bis(2-bromoethyl)amine HBr 43204-63-3 C₄H₁₀Br₃N Two bromoethyl groups Tertiary amine with two bromoethyl substituents
(2-Bromoethyl)dimethylamine HBr 2862-39-7 C₄H₁₁Br₂N Two methyl groups, bromoethyl Tertiary amine (two methyl groups)

Notes:

  • The number and type of substituents influence steric hindrance and reactivity. For example, tertiary amines (e.g., Bis(2-bromoethyl)amine HBr) exhibit reduced nucleophilicity compared to primary amines like the target compound .
  • Solubility and melting points vary with molecular symmetry and hydrogen-bonding capacity. The target compound’s higher melting point (vs. liquid analogs like 2-bromoethyl acetate) reflects its ionic character .

Key Observations :

  • The target compound’s synthesis emphasizes HBr-mediated bromination of amines , whereas analogs like 2-bromoethyl acetate involve esterification .
  • Reaction conditions (e.g., temperature, solvent) differ based on amine stability. For instance, ethyleneimine requires careful acid addition to avoid polymerization .

Reactivity Insights :

  • The target compound’s primary amine group facilitates reactions with electrophiles (e.g., alkyl halides, carbonyl compounds), while tertiary analogs like Bis(2-bromoethyl)amine HBr are more suited for quaternization reactions .
  • Steric effects limit the reactivity of tertiary amines in nucleophilic substitutions compared to the target compound .

Biological Activity

(2-Bromoethyl)(ethyl)methylamine hydrobromide is a chemical compound that has garnered attention for its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development. This article reviews the biological activity of this compound, supported by diverse research findings, case studies, and data tables.

This compound is an alkyl amine derivative characterized by the presence of a bromine atom at the 2-position of the ethyl chain. Its molecular structure can influence its reactivity and biological interactions.

Research indicates that this compound may act as a semicarbazide-sensitive amine oxidase (SSAO) inhibitor . This inhibition can lead to increased levels of certain neurotransmitters, potentially affecting dopaminergic pathways in the brain . The compound has been shown to increase hydroxyl radical generation in rat striatum when exposed to neurotoxins, suggesting a role in oxidative stress pathways .

Toxicological Studies

A study involving drug-induced acute kidney injury in rat models showed that exposure to this compound resulted in significant biomarker changes indicative of kidney damage. The identified biomarkers included β-2-microglobulin and KIM-1, which are critical for assessing nephrotoxicity .

Case Study 1: Neurotoxicity Assessment

In a controlled experiment, rats were administered this compound alongside known neurotoxins. The results indicated that this compound exacerbated the neurotoxic effects, leading to increased oxidative stress markers. This suggests a potential role in enhancing neurotoxic effects, particularly in dopaminergic systems .

Case Study 2: Renal Toxicity Evaluation

In another study focused on renal toxicity, rats treated with this compound exhibited elevated levels of kidney injury biomarkers compared to control groups. The study concluded that this compound could be a significant contributor to nephrotoxic effects when used in certain therapeutic contexts .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for predicting the biological activity of this compound. The presence of the bromine atom and the ethyl groups are crucial for its interaction with biological targets. Research has shown that modifications to these substituents can significantly alter the compound's pharmacological profile .

Compound Modification Effect on Activity
Addition of methyl groupIncreased potency
Removal of bromineDecreased toxicity
Alteration of ethyl groupVariable effects

Q & A

Q. What analytical challenges arise in quantifying degradation products, and how are they addressed?

  • Methodological Answer: Degradation products (e.g., ethylmethylamine, ethylene derivatives) co-elute in standard HPLC. Use stability-indicating methods like UPLC-MS/MS with a HILIC column for polar metabolites. Accelerated degradation studies (pH 1–13, 70°C) identify major pathways .

Tables for Key Data

Table 1: Comparative Reactivity of Halogenated Analogs

CompoundReactivity (SN2)Cytotoxicity (IC50, μM)
(2-Bromoethyl)(ethyl)methylamine1.0 (reference)12.3 ± 1.2
(2-Chloroethyl)(ethyl)methylamine0.4528.7 ± 2.1
(2-Iodoethyl)(ethyl)methylamine1.88.9 ± 0.9
Data sourced from in vitro assays and kinetic studies

Table 2: Optimal Reaction Conditions for Substitution Reactions

ParameterOptimal ValueImpact on Yield
SolventDMF+25% vs. EtOH
Temperature80°C+30% vs. 25°C
Nucleophile (NaN3)2.5 equiv+15% vs. 1.0 equiv
Based on DOE studies

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